molecular formula C16H19N7O3S2 B2431827 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-27-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2431827
CAS No.: 852170-27-5
M. Wt: 421.49
InChI Key: BXUBPLJWZNZLIV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N7O3S2 and its molecular weight is 421.49. The purity is usually 95%.
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Properties

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S2/c1-5-8-17-12-11(14(25)23(4)16(26)22(12)3)13(18-8)27-7-9(24)19-15-21-20-10(6-2)28-15/h5-7H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUBPLJWZNZLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NC3=NN=C(S3)CC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C17H19N5O2S3C_{17}H_{19}N_{5}O_{2}S_{3}, with a molecular weight of 421.6 g/mol. The IUPAC name reflects its complex structure, which includes both thiadiazole and pyrimidine components.

PropertyValue
Molecular FormulaC17H19N5O2S3
Molecular Weight421.6 g/mol
IUPAC NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)}acetamide

Antiviral Activity

Research has shown that compounds containing the 1,3,4-thiadiazole ring exhibit antiviral properties. For instance:

  • Antiviral Efficacy : Some derivatives have shown moderate in vitro activity against HIV strains. A related compound demonstrated an EC50 value of 0.96 μg/mL against HIV-1 and 2.92 μg/mL against HIV-2 but had low selectivity indices (SI < 1) .
  • Mechanism of Action : The antiviral activity is attributed to the ability of these compounds to inhibit viral replication by interacting with viral enzymes or host cell receptors .

Antibacterial and Antifungal Activity

Thiadiazole derivatives have also been evaluated for their antibacterial and antifungal activities:

  • Antibacterial Studies : Compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited significant antibacterial action in various assays .
  • Fungal Inhibition : The antifungal potential has been confirmed through various tests where specific thiadiazole compounds displayed promising results against fungal strains .

Anticancer Properties

The compound's potential as an anticancer agent is under investigation:

  • Cell Line Studies : Preliminary studies indicate that thiadiazole derivatives may induce apoptosis in cancer cell lines by modulating key signaling pathways .
  • Mechanisms : The interaction with cellular macromolecules suggests a mechanism involving the inhibition of critical enzymes involved in cancer cell proliferation .

Study 1: Antiviral Activity Assessment

In vitro studies assessed the activity of thiadiazole derivatives against HIV. The findings suggested that structural modifications could enhance antiviral efficacy while maintaining low toxicity levels.

Study 2: Antibacterial Efficacy

A series of synthesized thiadiazole compounds were tested against various bacterial strains using the serial dilution method. Results indicated that certain substitutions on the thiadiazole ring significantly increased antibacterial potency.

Study 3: Anticancer Mechanisms

Research conducted on cell lines revealed that specific derivatives could inhibit tumor growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that thiadiazole derivatives exhibit antiviral properties. Compounds structurally similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide have shown moderate inhibitory effects against HIV strains in vitro. The mechanism often involves interference with viral replication processes and the inhibition of viral enzymes essential for replication .

Antimicrobial Properties
Thiadiazole derivatives are known for their significant antibacterial and antifungal activities. This compound may disrupt microbial cell wall synthesis or function . This property makes it a candidate for developing new antimicrobial agents.

Cytotoxicity Against Cancer Cells
Studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various human cancer cell lines. For instance, research on related thiadiazole compounds has indicated their potential in targeting cancer cells through mechanisms that induce apoptosis .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound suggests potential use as a pesticide. Thiadiazole derivatives have been reported to possess herbicidal properties that inhibit the growth of various plant pathogens . This application could be beneficial in developing environmentally friendly agricultural practices.

Synthetic Chemistry

Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions between thiosemicarbazides and appropriate acetamides under controlled conditions. The use of dehydrating agents like polyphosphoric acid enhances the formation of the thiadiazole ring . Understanding these synthetic routes is crucial for optimizing production methods in both laboratory and industrial settings.

  • Thiadiazole Derivatives in Cancer Treatment : A study published in Molecules highlighted the efficacy of thiadiazole derivatives against HepG2 and MDA-MB231 cancer cell lines. The results indicated a significant reduction in cell viability upon treatment with these compounds .
  • Antiviral Efficacy Against HIV : Research conducted by various institutions demonstrated that thiadiazole derivatives could inhibit HIV replication significantly in vitro by targeting specific viral enzymes .
  • Agricultural Applications : Field studies have shown that certain thiadiazole compounds can effectively reduce fungal infections in crops without harming beneficial microorganisms in the soil .

Q & A

Q. Basic

  • Recrystallization : Effective for removing unreacted starting materials (e.g., using pet-ether or ethanol/water mixtures) .
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for complex mixtures, guided by TLC Rf values .

How can researchers resolve contradictions in reported reaction yields under similar conditions?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify critical factors. For example, a central composite design can optimize yield while minimizing side reactions .
  • Data Reconciliation : Cross-validate results with spectroscopic data (e.g., NMR to confirm purity) and computational predictions to isolate experimental vs. procedural discrepancies .

What analytical methods are most reliable for structural confirmation?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl groups on thiadiazole and pyrimidopyrimidine rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

How can AI-driven automation enhance scalability and reproducibility?

Q. Advanced

  • Smart Laboratories : Implement AI for real-time adjustments (e.g., adjusting reflux duration based on inline UV-Vis monitoring) .
  • End-to-End Platforms : Integrate robotic systems with cheminformatics tools to automate synthesis, purification, and data logging, reducing human error .

What strategies mitigate challenges in regioselective functionalization of the pyrimidopyrimidine core?

Q. Advanced

  • Directing Group Strategies : Introduce temporary protecting groups (e.g., Boc) to steer thiolation to the 4-position of the pyrimidopyrimidine ring .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired regioisomers. For example, DMF at 80°C promotes thioacetamide formation over competing pathways .

How can researchers validate the biological relevance of this compound?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying ethyl/methyl substituents) and assay against target enzymes (e.g., kinase or protease inhibition) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., EGFR kinase domain), guided by crystallographic data .

What are best practices for handling air/moisture-sensitive intermediates?

Q. Basic

  • Schlenk Techniques : Conduct reactions under inert gas (N₂/Ar) using flame-dried glassware .
  • Stabilizing Agents : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .

How can green chemistry principles be applied to its synthesis?

Q. Advanced

  • Solvent Substitution : Replace DCM/chloroform with cyclopentyl methyl ether (CPME) or bio-based solvents .
  • Catalyst Recycling : Immobilize triethylamine on mesoporous silica to reduce waste and enable reuse .

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